Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the condensation of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thieno or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and neuroprotective agent.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H10N2O3S |
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Molecular Weight |
238.27 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-3-15-10(14)6-4-16-9-7(6)8(13)11-5(2)12-9/h4H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
KTPJELSDQKQRRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=O)NC(=N2)C |
Origin of Product |
United States |
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